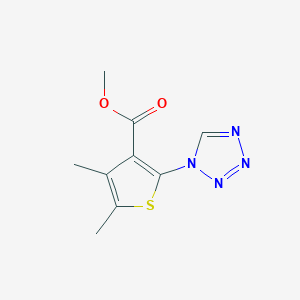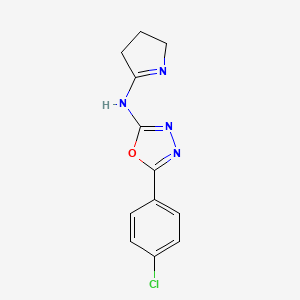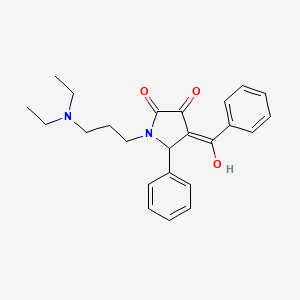![molecular formula C21H17NO B11507846 12-(Furan-2-yl)-8,9,10,11-tetrahydrobenzo[a]acridine](/img/structure/B11507846.png)
12-(Furan-2-yl)-8,9,10,11-tetrahydrobenzo[a]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(FURAN-2-YL)-1,2,3,4-TETRAHYDRO-5-AZATETRAPHENE is a heterocyclic compound that features a furan ring fused to a tetrahydro-azatraphene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(FURAN-2-YL)-1,2,3,4-TETRAHYDRO-5-AZATETRAPHENE typically involves the formation of the furan ring followed by its fusion with the tetrahydro-azatraphene structure. One common method involves the use of furfural as a starting material, which undergoes a series of reactions including cyclization and condensation to form the desired compound . The reaction conditions often involve the use of catalysts such as acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of high-throughput screening can further improve the yield and reduce the production costs .
Chemical Reactions Analysis
Types of Reactions
12-(FURAN-2-YL)-1,2,3,4-TETRAHYDRO-5-AZATETRAPHENE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with different groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure selectivity and high yields .
Major Products Formed
The major products formed from these reactions include various furan derivatives, tetrahydrofuran derivatives, and substituted furan compounds. These products can have different properties and applications depending on the functional groups introduced during the reactions .
Scientific Research Applications
12-(FURAN-2-YL)-1,2,3,4-TETRAHYDRO-5-AZATETRAPHENE has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Mechanism of Action
The mechanism of action of 12-(FURAN-2-YL)-1,2,3,4-TETRAHYDRO-5-AZATETRAPHENE involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The compound’s unique structure allows it to bind to specific sites on proteins, potentially inhibiting or activating their functions
Properties
Molecular Formula |
C21H17NO |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
12-(furan-2-yl)-8,9,10,11-tetrahydrobenzo[a]acridine |
InChI |
InChI=1S/C21H17NO/c1-2-7-15-14(6-1)11-12-18-20(15)21(19-10-5-13-23-19)16-8-3-4-9-17(16)22-18/h1-2,5-7,10-13H,3-4,8-9H2 |
InChI Key |
NEQDYGCEHLDTDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C4=CC=CC=C4C=C3)C(=C2C1)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxy-4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate](/img/structure/B11507776.png)

![4-Benzyl-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B11507786.png)
![6-Amino-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11507792.png)
![3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11507793.png)
![N-cyclohexyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11507806.png)

![4-{(E)-[2-(2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoic acid](/img/structure/B11507810.png)
![N-(3-bromo-4-methylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B11507813.png)
![N-(1,3-Dimethyl-2,4,6-trioxo-5-trifluoromethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-methyl-benzamide](/img/structure/B11507822.png)

![5-amino-3-[(Z)-1-cyano-2-{4-[(4-fluorobenzyl)oxy]-3,5-dimethoxyphenyl}ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11507843.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11507847.png)
